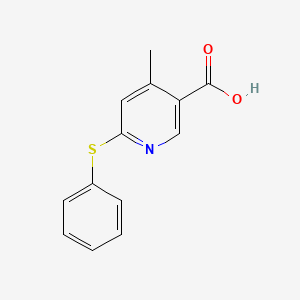

4-Methyl-6-(phenylthio)nicotinic acid

Description

Contextual Significance of Nicotinic Acid Derivatives in Contemporary Chemical and Biological Research

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule essential for cellular metabolism. chemicalbook.com It serves as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), coenzymes that are critical for a vast number of enzymatic oxidation-reduction reactions in the body. chemicalbook.com These reactions are integral to glycolysis, fatty acid metabolism, and protein metabolism. chemicalbook.com

Beyond its physiological role, the chemical scaffold of nicotinic acid has been a fertile ground for the development of therapeutically significant derivatives. For decades, nicotinic acid itself was used as the first lipid-lowering drug to treat conditions like atherosclerosis. google.com Although its use has been limited by side effects, the potential of its derivatives continues to be explored. environmentclearance.nic.in Modern research has focused on synthesizing novel nicotinic acid analogs to discover compounds with improved efficacy and new biological activities. These derivatives have shown promise in treating a range of conditions, including inflammation, pain, and even certain cancers. prepchem.com For instance, various new series of nicotinic acid derivatives have been synthesized and evaluated for potent anti-inflammatory activity. prepchem.com The versatility of the nicotinic acid structure allows for chemical modifications that can fine-tune its biological effects, making it a subject of enduring interest in medicinal chemistry and drug discovery. google.com

Structural Classification and Relevance of Pyridine (B92270) Scaffolds in Medicinal Chemistry

The core structure of nicotinic acid is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the incorporation of pyridine rings into a vast array of FDA-approved drugs.

Pyridine and its derivatives are fundamental components in over 7,000 medicinally important molecules, targeting a wide spectrum of diseases. Their prevalence stems from the pyridine ring's ability to engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and pharmacokinetic properties. The structural similarity of pyridine to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can produce similar biological effects, while offering advantages in metabolic stability or binding affinity.

Overview of Structurally Related Nicotinic Acid Analogs with Sulfur-Containing Moieties

The incorporation of sulfur into drug molecules is a well-established strategy in medicinal chemistry to modulate biological activity. In the context of nicotinic acid, researchers have synthesized analogs containing sulfur moieties to explore new therapeutic possibilities. A notable area of investigation involves splicing the nicotinic acid pharmacophore with sulfur-containing heterocycles like thiophene (B33073). patsnap.comnih.gov This approach aims to create hybrid molecules that combine the known biological activities of both parent structures. patsnap.com

For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed by combining nicotinic acid with a thiophene ring, leading to the discovery of compounds with potent fungicidal activity against cucumber downy mildew. nih.gov Thiophene derivatives themselves are recognized for a wide range of biological effects, including antimicrobial and anti-inflammatory properties. patsnap.com The introduction of a thioether linkage (C-S-C), such as the phenylthio group in 4-Methyl-6-(phenylthio)nicotinic acid, is another method to introduce sulfur. This modification can significantly alter the compound's lipophilicity, metabolic profile, and ability to interact with biological targets.

Rationale for Targeted Academic Research on this compound

While specific research on this compound is not extensively published, the rationale for its synthesis and study can be inferred from established principles of medicinal chemistry and the known properties of its constituent parts. The compound represents a logical step in the exploration of the structure-activity relationships (SAR) of nicotinic acid derivatives.

The primary rationale is based on molecular modification to discover novel bioactivity. The core nicotinic acid structure provides a validated pharmacophore. google.com The strategic placement of substituents—a methyl group at the 4-position and a phenylthio group at the 6-position—is intended to probe how these changes affect the molecule's biological profile compared to the parent compound.

The Methyl Group: The addition of a methyl group can influence the compound's electronic properties and steric profile, potentially enhancing its binding affinity to a target protein or protecting it from metabolic degradation.

The Phenylthio Group: The introduction of the phenylthio moiety serves multiple purposes. It significantly increases the molecule's lipophilicity, which can affect its absorption and distribution in the body. The sulfur atom can form specific interactions with biological targets, and the phenyl ring can participate in pi-stacking interactions. This group introduces both bulk and flexibility, which can be crucial for fitting into a receptor's binding pocket.

Therefore, the targeted research on this compound is driven by the goal of creating a novel chemical entity with potentially enhanced or entirely new therapeutic properties, building upon the rich chemical and pharmacological history of nicotinic acid and its analogs.

Research Data Tables

Chemical Properties of this compound

Note: The following properties are predicted, as experimental data for this specific compound is not publicly available.

| Property | Value (Predicted) |

| Molecular Formula | C₁₃H₁₁NO₂S |

| Molecular Weight | 245.30 g/mol |

| IUPAC Name | 4-methyl-6-(phenylthio)pyridine-3-carboxylic acid |

| LogP (Octanol-Water Partition Coefficient) | 3.5 (Estimated) |

| Topological Polar Surface Area (TPSA) | 66.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Key Nicotinic Acid Derivatives and their Research Context

| Compound Name | Core Structure | Key Substituents/Modifications | Primary Research Context |

| Nicotinic Acid | Pyridine-3-carboxylic acid | None | Vitamin B3, lipid-lowering agent, metabolic research. |

| 6-Methylnicotinic acid | Pyridine-3-carboxylic acid | Methyl group at position 6 | Intermediate in the synthesis of other organic molecules, including pharmaceuticals. |

| N-(thiophen-2-yl) nicotinamide | Nicotinamide | Thiophene ring linked via an amide bond | Development of novel agricultural fungicides. nih.gov |

| This compound | Pyridine-3-carboxylic acid | Methyl at position 4, Phenylthio at position 6 | Exploratory research for novel therapeutic agents (inferred). |

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2S |

|---|---|

Molecular Weight |

245.30 g/mol |

IUPAC Name |

4-methyl-6-phenylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO2S/c1-9-7-12(14-8-11(9)13(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |

InChI Key |

KFDOCOLOOWOSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 6 Phenylthio Nicotinic Acid

Crafting the Substituted Nicotinic Acid Core

The foundational step in synthesizing 4-Methyl-6-(phenylthio)nicotinic acid is the creation of a nicotinic acid molecule bearing a methyl group. This is typically achieved through a two-part strategy: first, the synthesis of a 6-methylnicotinic acid precursor, and second, the specific placement of an additional methyl group at the 4-position of the pyridine (B92270) ring.

Building 6-Methylnicotinic Acid Precursors via Oxidation

A prevalent industrial method for producing 6-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine. google.comresearchgate.netgoogle.comenvironmentclearance.nic.inenvironmentclearance.nic.in This process is often carried out at elevated temperatures and pressures. google.comgoogle.com

One common approach utilizes nitric acid as the oxidizing agent. google.comgoogle.comenvironmentclearance.nic.inenvironmentclearance.nic.inchemicalbook.com The reaction is typically performed by mixing 2-methyl-5-ethylpyridine with sulfuric acid, heating the mixture, and then adding nitric acid. google.comenvironmentclearance.nic.inenvironmentclearance.nic.in Water and excess nitric acid are continuously distilled off during the reaction. google.com The resulting 6-methylnicotinic acid is then often esterified with an alcohol, such as methanol (B129727), to facilitate isolation. google.comprepchem.com

Historically, other oxidizing agents like potassium permanganate (B83412) have been used, but these methods often require large volumes of water and long reaction times, making them less efficient for large-scale production. google.com The nitric acid process, while effective, can produce by-products like nitrous oxide, a potent greenhouse gas, prompting research into more environmentally friendly alternatives. nih.govresearchgate.net

Table 1: Comparison of Oxidation Methods for 6-Methylnicotinic Acid Synthesis

| Oxidizing Agent | Precursor | Advantages | Disadvantages |

| Nitric Acid | 2-Methyl-5-ethylpyridine | High yield and selectivity | Produces nitrous oxide, requires high temperatures and pressures |

| Potassium Permanganate | 2-Methyl-5-ethylpyridine | Avoids nitrous oxide production | Requires large amounts of reagents and long reaction times, generates significant waste |

Precisely Placing the Methyl Group at the 4-Position

Introducing a methyl group specifically at the 4-position of the pyridine ring presents a synthetic challenge. Various methods have been explored to achieve this regioselectivity.

One strategy involves the direct methylation of pyridine derivatives. researchgate.netgoogle.com However, controlling the position of methylation can be difficult. google.com Metal-free methylation of pyridine N-oxides using peroxide as the methylating agent has shown promise, yielding moderate to excellent results. researchgate.net Another approach utilizes a Raney nickel catalyst to facilitate the methylation of pyridines, offering a pathway to α-methylated products. researchgate.netresearchgate.net

For more complex molecules, multi-step synthetic sequences are often necessary. This can involve the construction of the pyridine ring with the methyl group already in place or the use of directing groups to guide the methylation to the desired position. For instance, the Hantzsch pyridine synthesis allows for the construction of substituted pyridines from various components, offering a potential route to 4-methylated nicotinic acid precursors. youtube.com

Attaching the Phenylthio Group at the 6-Position

With the 4-methylnicotinic acid core established, the next critical step is the introduction of the phenylthio moiety at the 6-position of the pyridine ring. This is typically accomplished through nucleophilic aromatic substitution reactions.

Leveraging Nucleophilic Aromatic Substitution on Halogenated Precursors

A common and effective method for introducing the phenylthio group is through the nucleophilic aromatic substitution (SNAr) reaction on a 6-halogenated nicotinic acid derivative. bohrium.comnih.gov In this reaction, a chlorine or bromine atom at the 6-position of the nicotinic acid derivative acts as a leaving group, which is then displaced by a sulfur nucleophile, typically from thiophenol. wikipedia.orgpressbooks.pub

The presence of electron-withdrawing groups on the pyridine ring, such as the carboxylic acid group of nicotinic acid, facilitates this reaction by activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub The reaction is often carried out in a suitable solvent, such as dimethylacetamide (DMAc), in the presence of a base like potassium carbonate. nih.gov

For example, the synthesis of methyl 4-chloro-6-methylnicotinate has been achieved by treating 4-hydroxy-6-methylnicotinic acid with phosphorus oxychloride, followed by reaction with methanol. chemicalbook.com This chlorinated intermediate can then serve as a substrate for nucleophilic substitution with thiophenol.

Understanding the Mechanics of Thioether Formation

The formation of the thioether linkage on the pyridine ring proceeds through a well-established SNAr mechanism. wikipedia.orgyoutube.com This two-step process involves:

Nucleophilic Attack: The sulfur atom of the thiol (or thiolate anion) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitro group. youtube.com

Leaving Group Departure: The halide ion is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final thioether product. pressbooks.pub

The rate and success of this reaction are influenced by several factors, including the nature of the leaving group, the nucleophilicity of the thiol, and the electronic properties of the pyridine ring. nih.govnih.gov Fluorine is often the best leaving group in these reactions, followed by chlorine and bromine. youtube.com

Embracing Green Chemistry in Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of phenylthio-substituted nicotinic acids and related compounds. nih.govresearchgate.netsphinxsai.commdpi.comchimia.ch This involves developing more environmentally benign and sustainable synthetic methods.

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, or even performing reactions under solvent-free conditions. sphinxsai.commdpi.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. mdpi.com This includes the use of recyclable catalysts. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. sphinxsai.com

For the synthesis of thioethers, research has explored microwave-assisted C-S cross-coupling reactions and the use of eco-friendly heterogeneous catalysts. bohrium.com Furthermore, the oxidative ammonolysis of picolines to produce nicotinic acid precursors is considered a greener process as the primary byproduct is water. nih.gov These advancements aim to make the synthesis of compounds like this compound more sustainable and economically viable. nih.govresearchgate.netsphinxsai.com

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound can be strategically approached through convergent routes, which involve the assembly of the target molecule from key, pre-synthesized fragments. A plausible and efficient convergent strategy hinges on the preparation of a halo-substituted nicotinic acid intermediate, followed by a nucleophilic aromatic substitution reaction.

A key intermediate for this synthesis is 4-methyl-6-chloronicotinic acid . While direct synthetic procedures for this specific isomer are not extensively detailed in readily available literature, its synthesis can be inferred from established methods for related compounds. A common starting material for such syntheses is a substituted pyridine. For instance, the oxidation of 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid using an oxidizing agent like oxygen in the presence of a catalyst such as cobalt acetate (B1210297) in a suitable solvent like chlorobenzene (B131634) has been reported. google.com A similar approach could likely be adapted for the synthesis of 4-methyl-6-chloronicotinic acid starting from 2-chloro-4-methyl-5-ethylpyridine or a related precursor.

Once the 4-methyl-6-chloronicotinic acid or its corresponding ester (e.g., methyl 4-methyl-6-chloronicotinate) is obtained, the subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction with thiophenol. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack, and its displacement by the thiophenolate anion (generated from thiophenol and a base) would yield the desired this compound.

A divergent approach would commence with a central, functionalized precursor which would then be elaborated into a variety of derivatives, including the target compound. However, for the specific synthesis of this compound, a convergent strategy appears more direct and is commonly employed for the synthesis of arylthio-substituted heteroaromatics.

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary handles for functionalization are the carboxylic acid group, the phenylthio moiety, and the pyridine ring itself.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through several standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, often with heating. youtube.comyoutube.com For more hindered or sensitive substrates, alternative methods may be employed. These include reaction with an alkyl halide in the presence of a base, or the use of coupling agents.

Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation in organic synthesis. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions. More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. nih.gov Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation under milder conditions. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium (B103445) or uronium-based reagents. nih.govnih.govnih.gov

Table 1: Representative Conditions for Esterification and Amidation of Nicotinic Acid Derivatives

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst), Reflux | Corresponding Ester | youtube.comyoutube.com |

| Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Corresponding Ester | N/A | |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine, Base | Corresponding Amide | nih.gov |

| Amine, Coupling Agent (e.g., DCC, T3P), Base, Solvent | Corresponding Amide | nih.govnih.gov |

This table presents generalized conditions based on reactions with related nicotinic acids and may require optimization for this compound.

Modifications of the Phenylthio Group (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom of the phenylthio group is susceptible to oxidation, providing a pathway to the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and biological properties.

Oxidation to Sulfoxides: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be achieved using a controlled amount of a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The reaction conditions, such as temperature and stoichiometry of the oxidant, are crucial to prevent over-oxidation to the sulfone. organic-chemistry.org

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or more forcing conditions, yields the corresponding sulfone. Reagents such as excess hydrogen peroxide, potassium permanganate (KMnO₄), or Oxone® are effective for this transformation. organic-chemistry.orgrsc.orgresearchgate.net The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org

Table 2: Common Reagents for the Oxidation of Aryl Sulfides

| Product | Oxidizing Agent(s) | Typical Conditions | Reference(s) |

| Sulfoxide | Hydrogen Peroxide (H₂O₂), Triflic Acid | Controlled stoichiometry, mild temperature | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature | organic-chemistry.org | |

| Sodium meta-periodate (NaIO₄) | Aqueous methanol | researchgate.net | |

| Sulfone | Hydrogen Peroxide (H₂O₂), Acetic Acid | Excess H₂O₂, elevated temperature | researchgate.net |

| Potassium Permanganate (KMnO₄) | Acetone or acetic acid | organic-chemistry.org | |

| Niobium Carbide catalyst, H₂O₂ | Efficient conversion to sulfone | organic-chemistry.org |

This table provides examples of general oxidation conditions that would likely be applicable to the phenylthio group in the target molecule.

Heterocyclic Annulation and Scaffold Diversification Strategies

The pyridine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems, leading to significant scaffold diversification. These annulation reactions typically require prior functionalization of the pyridine ring, often starting from a halo-substituted precursor like 4-methyl-6-chloronicotinic acid.

Synthesis of Thieno[2,3-b]pyridines: The construction of a thiophene (B33073) ring fused to the pyridine core can be achieved through various strategies. A common method involves the reaction of a substituted 2-chloronicotinonitrile with a sulfur nucleophile, followed by cyclization. mdpi.comarkat-usa.org For example, a derivative of 4-methyl-6-chloronicotinic acid could be converted to the corresponding nitrile, which could then undergo reaction with a reagent like ethyl thioglycolate followed by base-catalyzed cyclization to form a thieno[2,3-b]pyridine (B153569) derivative.

Synthesis of Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines often proceeds from 2-halopyridine precursors. A nucleophilic aromatic substitution with a suitable oxygen-containing nucleophile, followed by intramolecular cyclization, is a key strategy. nih.govcapes.gov.br For instance, the reaction of ethyl 4-methyl-6-chloronicotinate with the enolate of ethyl 2-hydroxyacetate could lead to an intermediate that cyclizes to form a furo[2,3-b]pyridine. nih.gov

Synthesis of Pyrrolo[2,3-b]pyridines: The construction of a fused pyrrole (B145914) ring to form a pyrrolo[2,3-b]pyridine (an azaindole) can be accomplished through various synthetic routes. These often involve the cyclization of appropriately substituted aminopyridines. nih.govaston.ac.uksigmaaldrich.com For example, if the chloro group in a 4-methyl-6-chloronicotinic acid derivative is replaced by an amino group, this could serve as a precursor for condensation with a 1,3-dicarbonyl compound or its equivalent to build the fused pyrrole ring. aston.ac.uk

Table 3: Annulation Strategies for Pyridine Derivatives

| Fused Heterocycle | Starting Precursor (General) | Key Reaction Type | Reference(s) |

| Thieno[2,3-b]pyridine | 2-Chloronicotinonitrile | Nucleophilic substitution and cyclization | mdpi.comarkat-usa.org |

| Furo[2,3-b]pyridine | 2-Chloronicotinate | Nucleophilic substitution and cyclization | nih.govcapes.gov.br |

| Pyrrolo[2,3-b]pyridine | 2-Aminonicotinic acid derivative | Condensation and cyclization | aston.ac.uksigmaaldrich.com |

This table outlines general synthetic approaches that could be adapted for the diversification of the this compound scaffold.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 6 Phenylthio Nicotinic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in 4-Methyl-6-(phenylthio)nicotinic acid is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) on pyridine is generally challenging and requires harsh reaction conditions. nih.govmasterorganicchemistry.com The nitrogen atom deactivates the ring towards attack by electrophiles, a deactivation that is further intensified by protonation or complexation with Lewis acids under typical SEAr conditions. rsc.org

In this compound, the pyridine ring is substituted with a methyl group (electron-donating), a carboxylic acid group (electron-withdrawing), and a phenylthio group (can be either activating or deactivating). The directing effects of these substituents are as follows:

-COOH (at C3): A meta-directing and deactivating group.

-CH3 (at C4): An ortho-, para-directing and activating group.

-SPh (at C6): An ortho-, para-directing group, which can be activating due to the lone pairs on sulfur, but can also be deactivating due to its size and potential for electron withdrawal.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. libretexts.orgnih.gov The synthesis of related 6-thio-substituted nicotinic acid derivatives often proceeds via the nucleophilic displacement of a halide from the corresponding 6-halonicotinate. For instance, the synthesis of methyl 6-chloronicotinate derivatives has been achieved, which can then react with thiophenols to form the desired thioether linkage. chemicalbook.com

In the case of this compound, the phenylthio group itself is not a good leaving group. Therefore, direct nucleophilic displacement of the thioether is unlikely. However, the presence of the electron-withdrawing carboxylic acid and the pyridine nitrogen facilitates the potential for nucleophilic attack on the ring if other activating groups were present or under specific reaction conditions. Studies on 2,4-dichloroquinazolines demonstrate a high regioselectivity for nucleophilic attack at the 4-position, influenced by the electronic properties of the ring system. nih.gov

Reactions Involving the Carboxylic Acid Functionality (e.g., Decarboxylation, Salt Formation)

The carboxylic acid group at the C3 position of the pyridine ring imparts acidic properties to the molecule and can undergo a variety of characteristic reactions.

Salt Formation:

As a carboxylic acid, this compound readily reacts with bases to form salts. Nicotinic acid itself is a weak acid with a pKa of approximately 4.85. The presence of the methyl and phenylthio groups will slightly modify the acidity, but it will readily form carboxylate salts with alkali metal hydroxides, carbonates, and other suitable bases. wikipedia.orgchemicalbook.com These salts often exhibit increased solubility in water compared to the parent acid.

Esterification:

The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl halide or anhydride (B1165640) followed by reaction with an alcohol. The synthesis of methyl 6-methylnicotinate (B8608588) is achieved by refluxing 6-methylnicotinic acid in methanol (B129727) saturated with hydrogen chloride. prepchem.com A similar approach would be applicable to this compound.

Decarboxylation:

The removal of the carboxylic acid group (decarboxylation) from nicotinic acid derivatives can be achieved, though it often requires high temperatures. The decarboxylation of nicotinic acid itself to yield pyridine can be accomplished by heating with a catalyst such as copper chromite. nih.govyoutube.com A patent describes a process involving the decarboxylation of a related compound, 2-[4-(methylthio)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester, as part of a synthetic sequence. google.com This suggests that the decarboxylation of this compound is feasible, likely under thermal conditions, potentially with a metal catalyst. Sulfur-mediated decarboxylative couplings have also been reported for arylacetic acids, indicating another possible pathway for decarboxylation under specific conditions. organic-chemistry.org

Table 1: Reactivity of the Carboxylic Acid Group in Nicotinic Acid Derivatives

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Salt Formation | Base (e.g., NaOH, K2CO3) | Carboxylate Salt | wikipedia.org, chemicalbook.com |

| Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Ester | prepchem.com |

| Decarboxylation | Heat, Copper Chromite | Pyridine Derivative | nih.gov, youtube.com |

Stability and Degradation Pathways of the Thioether Linkage

Oxidation:

The sulfur atom in the thioether linkage is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to oxidize the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations would significantly alter the electronic properties of the substituent and, consequently, the reactivity of the pyridine ring.

Cleavage:

The carbon-sulfur bond in thioethers can be cleaved under various conditions.

Reductive Cleavage: Raney nickel is a classic reagent for the desulfurization of thioethers, which would lead to the formation of 4-methylnicotinic acid.

Oxidative Cleavage: Stronger oxidizing conditions can lead to the cleavage of the C-S bond.

Metal-Catalyzed Cleavage: Various transition metals can catalyze the cleavage of C-S bonds.

Photochemical Cleavage: Photochemical methods have also been shown to induce carbon-sulfur bond cleavage in thioethers. rsc.org

Recent studies have explored selective C(sp3)-S bond cleavage in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org While the phenylthio group in the target molecule involves a C(sp2)-S bond, which is generally more stable, these studies highlight the ongoing development of methods for thioether manipulation. The stability of related pyridinyl-thioether linkages has been investigated in the context of peptide chemistry, where cleavage was observed under moderately acidic conditions. nih.gov This suggests that the pH of the environment could play a role in the stability of the thioether bond in this compound.

Mechanistic Investigations of Key Synthetic and Degradative Transformations

Mechanism of Nucleophilic Aromatic Substitution (for Synthesis):

The synthesis of the thioether linkage likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves a two-step addition-elimination process.

Addition: The nucleophile (thiophenoxide anion, PhS-) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen) on the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product.

The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the electronic effects of the other substituents on the pyridine ring.

Mechanism of Decarboxylation:

The thermal decarboxylation of nicotinic acid likely proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated by the carboxylic acid proton. This facilitates the elimination of carbon dioxide. The presence of a metal catalyst like copper can further stabilize the transition state.

Mechanism of Thioether Oxidation:

The oxidation of the thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidant (e.g., a peroxy acid). This is followed by a proton transfer to form the sulfoxide and the corresponding carboxylic acid from the peroxy acid. Further oxidation to the sulfone follows a similar pathway.

Table 2: Summary of Predicted Reactivity

| Functional Group | Reaction Type | Predicted Outcome |

|---|---|---|

| Pyridine Ring | Electrophilic Substitution | Difficult, likely at C5 |

| Pyridine Ring | Nucleophilic Substitution | Unlikely to displace -SPh |

| Carboxylic Acid | Reaction with Base | Salt Formation |

| Carboxylic Acid | Reaction with Alcohol/Acid | Esterification |

| Carboxylic Acid | Heating | Decarboxylation |

| Thioether | Mild Oxidation | Sulfoxide/Sulfone Formation |

| Thioether | Reduction (e.g., Raney Ni) | C-S Bond Cleavage |

Computational and Theoretical Chemistry Studies of 4 Methyl 6 Phenylthio Nicotinic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

A thorough analysis of the electronic structure of 4-Methyl-6-(phenylthio)nicotinic acid would be crucial. This would involve mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals would provide insights into the molecule's chemical reactivity and kinetic stability. Furthermore, understanding the charge distribution and mapping the molecular electrostatic potential would reveal the electron-rich and electron-deficient regions, which are key to predicting how the molecule would interact with other chemical species, including potential biological targets.

The three-dimensional structure of a molecule is not static. This compound can exist in various conformations due to the rotation around its single bonds. A detailed conformational analysis would identify the most stable conformations (local and global minima on the potential energy surface) and the energy barriers between them. This information is vital for understanding its shape-dependent interactions, such as those with enzyme active sites.

Quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the vibrational modes of This compound , specific peaks in an experimental spectrum could be assigned to particular molecular motions. This serves as a powerful tool for the structural characterization of the compound.

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling

While quantum mechanics is excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, especially in a biological context.

If a biological target for This compound were proposed, MD simulations could model the process of the ligand binding to the protein. These simulations would reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the energetic contributions to binding. This information is invaluable in the rational design of more potent and selective drug candidates.

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between This compound and solvent molecules (e.g., water). This would provide a more realistic understanding of its conformational preferences and how the solvent mediates its interactions with other molecules. Studies on related compounds, such as other substituted nicotinic acids, have shown that solvent polarity and hydrogen-bonding capabilities can significantly affect their reactivity. scispace.com

Prediction of Structure-Reactivity Relationships Using Theoretical Descriptors

Theoretical descriptors derived from computational calculations are crucial for predicting the structure-reactivity relationships of molecules. These descriptors quantify various aspects of a molecule's electronic and geometric properties, which in turn govern its chemical behavior. For analogs of this compound, such as 2-(methylthio)nicotinic acid, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these descriptors. researchgate.netresearchgate.net

Key theoretical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For 2-(methylthio)nicotinic acid, the HOMO and LUMO energies have been calculated, providing a basis for understanding its electronic transitions and reactivity. researchgate.net

Another important descriptor is the Molecular Electrostatic Potential (MEP) surface, which visualizes the charge distribution on the molecule and predicts sites for electrophilic and nucleophilic attack. In nicotinic acid derivatives, the MEP can highlight the reactive potential of the carboxylic acid group, the pyridine (B92270) ring nitrogen, and the sulfur atom of the thioether linkage. researchgate.netnih.gov

Furthermore, Mulliken atomic charges can be calculated to provide a quantitative measure of the partial charge on each atom within the molecule. This information is invaluable for understanding intermolecular interactions and reaction mechanisms at an electronic level. nih.govrsc.org

Below is a table of theoretical descriptors calculated for 2-(methylthio)nicotinic acid, a close analog of the title compound, which illustrates the type of data generated in such studies. researchgate.net

| Theoretical Descriptor | Calculated Value for 2-(methylthio)nicotinic acid | Significance |

| HOMO Energy | -0.2570 Hartree | Electron-donating ability |

| LUMO Energy | -0.0772 Hartree | Electron-accepting ability |

| HOMO-LUMO Gap | 0.1798 Hartree | Chemical reactivity and stability |

| Dipole Moment | 1.8322 Debye | Polarity and intermolecular interactions |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid. researchgate.net

Application of Computational Methods in Mechanistic Elucidation

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by modeling the transition states and intermediate structures of a chemical reaction. This approach allows for the calculation of activation energies, providing a theoretical basis for understanding reaction pathways and kinetics. nih.gov

For a molecule like this compound, computational methods can be applied to study various reactions, such as its synthesis or its interactions with biological targets. For instance, in the synthesis of related nicotinic acid derivatives, computational modeling can help to understand the regioselectivity of substitutions on the pyridine ring or the mechanism of the thioether bond formation. mdpi.com

In the context of medicinal chemistry, if this compound were to be investigated as a potential drug candidate, molecular docking studies could be employed. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of action. Such studies have been performed for other nicotinic acid derivatives to understand their interactions with biological targets like enzymes or receptors. nih.govrsc.org

The study of vibrational spectra using computational methods also contributes to mechanistic understanding. By calculating the theoretical vibrational frequencies (e.g., using DFT) and comparing them with experimental data from FT-IR and Raman spectroscopy, the structural assignments of different vibrational modes can be confirmed. researchgate.net This can be particularly useful for identifying the presence of specific functional groups and understanding how they are affected by chemical reactions or intermolecular interactions. researchgate.net

Biological Activities and Mechanistic Insights of 4 Methyl 6 Phenylthio Nicotinic Acid and Its Analogs

In Vitro Biological Screening and Efficacy Assessment in Preclinical Models

Enzyme Inhibition Studies (e.g., α-Amylase and α-Glucosidase)

The inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on 4-Methyl-6-(phenylthio)nicotinic acid are not available, research on analogous nicotinic acid derivatives demonstrates their potential as inhibitors of these enzymes.

A recent study on a series of 5-amino-nicotinic acid derivatives revealed significant inhibitory activity against both α-amylase and α-glucosidase. rrlinguistics.runih.gov Several of these compounds exhibited IC₅₀ values comparable to the standard drug, acarbose. nih.gov For instance, derivatives with halogen substitutions at the para-position of a phenyl ring attached to the nicotinic acid core showed potent inhibition. nih.gov This suggests that the electronic properties and substitution patterns on the aromatic rings play a crucial role in the inhibitory activity.

Another study focused on nicotinic acid derivatives with modifications at position 6, including (thio)ether functionalities, which are structurally relevant to this compound. nih.govnih.gov These compounds were found to be noncompetitive inhibitors of both α-amylase and α-glucosidase, offering a potential advantage over competitive inhibitors as their effect is not overcome by increasing substrate concentrations. nih.gov This noncompetitive inhibition mechanism suggests that these derivatives may bind to an allosteric site on the enzymes rather than the active site. nih.gov

The following table summarizes the inhibitory activities of some representative nicotinic acid derivatives against α-amylase and α-glucosidase, highlighting the potential of this chemical class.

| Compound Type | Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

| Nicotinic acid 6-pyridine (thio)ether derivative (Compound 8) | α-Amylase | 20.5 | Noncompetitive |

| Nicotinic acid 6-pyridine (thio)ether derivative (Compound 44) | α-Amylase | 58.1 | Noncompetitive |

| Nicotinic acid 6-pyridine (thio)ether derivative (Compound 35) | α-Glucosidase | 32.9 | Noncompetitive |

| Nicotinic acid 6-pyridine (thio)ether derivative (Compound 39) | α-Glucosidase | 26.4 | Noncompetitive |

| 5-amino-nicotinic acid derivative (Compound 4) | α-Amylase | 12.17 (µg/mL) | Not specified |

| 5-amino-nicotinic acid derivative (Compound 4) | α-Glucosidase | 12.01 (µg/mL) | Not specified |

Data sourced from multiple studies on nicotinic acid derivatives. nih.govnih.govnih.gov

Evaluation of Anti-inflammatory Activity in Cellular Models (e.g., Macrophage Assays, Cytokine Modulation)

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties. Macrophages are key cells in the inflammatory process, and their modulation represents a target for anti-inflammatory therapies. Studies have shown that nicotinic acid can directly act on macrophages to reduce the release of pro-inflammatory cytokines. nih.gov

In cellular models using lipopolysaccharide (LPS)-stimulated human monocytes or RAW 264.7 macrophage cells, nicotinic acid and its derivatives have been shown to decrease the secretion of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This anti-inflammatory effect is often mediated through the GPR109A receptor and can involve the inhibition of the NF-κB signaling pathway. nih.govnih.gov

A study on new nicotinic acid derivatives identified compounds that exhibited potent anti-inflammatory activity, comparable to ibuprofen (B1674241), by inhibiting nitrite (B80452) production in LPS-stimulated macrophages. nih.gov The most active compounds also significantly reduced the levels of TNF-α, IL-6, iNOS, and COX-2. nih.gov Another study highlighted that nicotinamide (B372718), a related compound, can shift macrophage differentiation towards a less inflammatory phenotype. nih.gov

The table below presents the effects of certain nicotinic acid derivatives on inflammatory markers in macrophage-based assays.

| Compound/Derivative | Cellular Model | Inflammatory Marker | Effect |

| Nicotinic Acid | Human Monocytes (LPS-stimulated) | TNF-α | 49.2% reduction nih.gov |

| Nicotinic Acid | Human Monocytes (LPS-stimulated) | IL-6 | 56.2% reduction nih.gov |

| Nicotinic Acid Derivative (4h) | RAW 264.7 Macrophages (LPS/INF-γ stimulated) | TNF-α, IL-6, iNOS, COX-2 | Comparable inhibition to ibuprofen nih.gov |

| Nicotinic Acid Derivative (5b) | RAW 264.7 Macrophages (LPS/INF-γ stimulated) | TNF-α, IL-6, iNOS, COX-2 | Comparable inhibition to ibuprofen nih.gov |

| Nicotinamide | Human Monocytes | Pro-inflammatory Cytokine Production | Down-regulated nih.gov |

Antiviral Activity Assessments (drawing from related 6-(phenylthio)pyrimidine/thymine structures)

While direct antiviral data for this compound is unavailable, the structurally related 6-(phenylthio)pyrimidine and 6-(phenylthio)thymine (B3064602) scaffolds have been extensively studied for their antiviral properties, particularly against HIV-1. The compound 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogs are well-known non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

Research on HEPT analogs has shown that modifications to the phenylthio group and other parts of the pyrimidine (B1678525) ring can significantly impact antiviral potency. nih.gov For instance, the synthesis of 6-benzyl analogs of HEPT led to compounds with submicromolar to nanomolar inhibitory concentrations against HIV-1 replication in MT-4 cells. nih.govacs.org This highlights the importance of the substituent at the 6-position of the pyrimidine ring for antiviral activity.

Furthermore, the replacement of the sulfur atom in the phenylthio linkage with selenium, resulting in 6-phenylselenenyl-substituted acyclouridine derivatives, has also yielded compounds with potent anti-HIV-1 activity. nih.gov Interestingly, these selenium analogs appeared to have a different mechanism of action than HEPT, as they did not inhibit the HIV-1 reverse transcriptase, suggesting they may act on other viral or cellular targets. nih.gov Pyrimidine-containing compounds, in general, have been reported to inhibit a wide range of viruses. nih.gov

The antiviral activity of these related structures suggests that the 6-(phenylthio) moiety is a key pharmacophore, and its incorporation into a nicotinic acid framework could potentially confer antiviral properties to this compound.

Other Potential Biological Modulations (e.g., Antiamnestic Properties of Nicotinic Acid Derivatives)

Nicotinic acid and its derivatives are also being investigated for their nootropic, or cognitive-enhancing, effects. Nicotine itself is known to improve alertness, attention, and memory. wikipedia.org Studies on nicotinic acid have shown improvements in sensory register and short-term memory. nih.gov

More recent research has focused on novel nicotinic acid derivatives for their antiamnestic properties. rrlinguistics.ru In preclinical models of amnesia induced by electroconvulsive shock, scopolamine, or hypoxia, certain new nicotinic acid derivatives have demonstrated the ability to counteract memory impairment. rrlinguistics.ru For example, a compound designated as LKhT 6-19 was found to be effective in all three amnesia models and, in some cases, surpassed the efficacy of the reference drug, mexidol. rrlinguistics.ru The memory-enhancing effects of nicotinic acid metabolites, such as cotinine, are thought to be mediated through the positive modulation of α7-nicotinic acetylcholine (B1216132) receptors (nAChRs) and a reduction in neuroinflammation. frontiersin.orgfrontiersin.orgnih.gov

The potential for nicotinic acid derivatives to modulate cognitive function opens another avenue for the therapeutic application of compounds like this compound, warranting further investigation in this area.

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets of a novel compound is crucial for understanding its mechanism of action and for further drug development. For nicotinic acid derivatives, various strategies can be employed.

Ligand-Based Approaches (e.g., Chemical Probe Synthesis, Affinity Chromatography)

Ligand-based approaches are powerful tools for target identification and validation. These methods utilize the compound of interest, or a close analog, to "fish" for its binding partners in a biological system.

Chemical Probe Synthesis: A chemical probe is a modified version of the bioactive compound that contains a reactive or reporter group. For instance, a photoaffinity labeling probe can be synthesized by incorporating a photoactivatable group, such as an azide (B81097), onto the ligand. nih.gov Upon UV irradiation, this probe can form a covalent bond with its binding target, allowing for its identification. A photoactivatable probe based on 5-azido-NAADP (nicotinic acid adenine (B156593) dinucleotide phosphate) has been used to label potential target proteins in mammalian cells. nih.gov Similarly, synthesizing a probe version of this compound with an azide or a terminal alkyne could facilitate its use in click chemistry-based target identification methods. nih.govgoogle.com

Affinity Chromatography: This technique involves immobilizing the ligand onto a solid support, such as chromatography beads. wikipedia.org A cell lysate or protein mixture is then passed over this affinity matrix. Proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. This approach has been successfully used to purify nicotinic acetylcholine receptors using ligands as the affinity bait. researchgate.net An affinity column prepared with this compound or a suitable analog could be used to isolate its direct binding partners from relevant cell or tissue extracts.

Target-Based Proteomic and Interactomic Profiling (e.g., SPIDER, DARTS)

The identification of direct molecular targets is fundamental to understanding a small molecule's mechanism of action and polypharmacology. Advanced chemical proteomics techniques have become central to this endeavor, enabling the unbiased screening for drug-protein interactions within a complex biological system. biorxiv.orgbiorxiv.orgbroadinstitute.org While specific studies employing these methods on this compound have not been detailed in the available literature, the principles of leading platforms like SPIDER and DARTS illustrate the current approaches for such investigations.

Specific Pupylation as IDEntity Reporter (SPIDER): SPIDER is a proximity labeling technique that leverages the pupylation pathway of Mycobacterium tuberculosis to identify protein-biomolecule interactions. biorxiv.orgbiorxiv.org The method utilizes a PupE protein fused to streptavidin (SA-PupE) which, in the presence of the enzyme PafA, can be ligated to lysine (B10760008) residues of proteins that are in close proximity to a bait molecule. biorxiv.org For small molecule target identification, a biotinylated version of the compound of interest would be incubated with cell lysates. Proteins that directly bind to the bait molecule bring the SA-PupE complex close enough for the enzymatic transfer to occur, effectively "tagging" the target proteins. biorxiv.org These tagged proteins can then be enriched using streptavidin beads and identified via mass spectrometry. biorxiv.orgbiorxiv.org This approach has been successfully used to identify targets for small molecules like rapamycin (B549165) and lenalidomide (B1683929) in complex cellular environments. biorxiv.orgbiorxiv.org

Drug Affinity Responsive Target Stability (DARTS): The DARTS method is predicated on the principle that the binding of a small molecule to its protein target often confers structural stabilization, making the protein more resistant to proteolysis. iaanalysis.comnih.govnih.gov In a typical DARTS experiment, cell or tissue lysates are treated with the unmodified small molecule of interest, followed by digestion with a protease like pronase or thermolysin. nih.govresearchgate.netresearchgate.net Proteins that are stabilized by binding to the drug will be less readily degraded compared to unbound proteins. nih.gov The resulting protein fragments are then separated by SDS-PAGE, and differences in the banding patterns between treated and untreated samples are analyzed. nih.gov Protein bands that are "protected" from degradation in the presence of the drug are excised and identified using mass spectrometry. nih.gov DARTS offers a key advantage in that it does not require modification or immobilization of the small molecule, which can sometimes alter its binding characteristics. nih.govnih.gov The technique has been widely applied to identify or validate the targets of various bioactive compounds, including natural products. nih.govresearchgate.net

While these methods provide powerful frameworks for target discovery, the direct protein interactors of this compound remain to be elucidated through such experimental approaches.

Computational Target Prediction and Network Analysis

In the absence of experimental proteomic data, computational (in silico) methods offer a valuable alternative for hypothesizing molecular targets and understanding the potential biological pathways modulated by a compound. broadinstitute.orgnih.gov These approaches use the chemical structure of a molecule to predict its interactions with a vast library of known protein targets.

Target Prediction and Molecular Docking: Computational target prediction often begins with pharmacophore modeling or similarity searching against databases of known ligands. More advanced methods employ reverse molecular docking, where the small molecule is computationally "docked" into the binding sites of a large panel of proteins. The algorithm calculates a binding energy or score for each interaction, and proteins with the most favorable scores are flagged as potential targets. For instance, in silico studies on various nicotinic acid and nicotinamide derivatives have been used to predict their physicochemical properties, safety profiles, and biological activities, including potential interactions with kinases and G-protein coupled receptors (GPCRs). nih.gov Such studies often predict favorable binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com For this compound, this approach could predict binding to targets like the hydroxy-carboxylic acid receptors (HCAs), to which nicotinic acid itself binds, or other unforeseen off-targets. nih.gov

Biological Network Analysis: Once a list of potential targets is generated, network analysis can be used to place these targets into a broader biological context. By mapping the predicted targets onto known protein-protein interaction networks and signaling pathways, researchers can visualize the potential downstream effects of the compound. broadinstitute.org This can help elucidate the mechanism of action, predict synergistic or antagonistic effects with other drugs, and understand potential toxicities. For example, network analysis applied to other compounds has helped identify their roles in complex diseases by revealing how they influence specific signaling nodes or metabolic pathways. broadinstitute.org

A summary of the computational approach is presented in the table below:

Table 1: Computational Workflow for Target Identification

| Step | Description | Purpose | Relevant Techniques |

|---|---|---|---|

| 1. Ligand Preparation | Generation of a 3D model of the small molecule and optimization of its geometry. | To ensure the ligand's conformation is energetically favorable for docking. | Molecular mechanics, Quantum mechanics |

| 2. Target Database Screening | Screening against a database of 3D protein structures. | To identify a preliminary list of proteins that may bind the ligand. | Reverse Docking, Pharmacophore Screening |

| 3. Molecular Docking | Precise docking of the ligand into the binding sites of top-ranked proteins. | To calculate binding affinity and visualize the specific molecular interactions. | AutoDock, GOLD, Glide |

| 4. Scoring and Ranking | Ranking of potential targets based on calculated binding energies or scoring functions. | To prioritize the most likely biological targets for further validation. | Empirical, knowledge-based, and force-field-based scoring functions |

| 5. Network Analysis | Mapping high-confidence targets onto biological pathways and interaction networks. | To understand the systemic biological effects and mechanism of action. | STRING, Cytoscape, Ingenuity Pathway Analysis |

Functional Validation of Identified Molecular Targets

Following the identification of putative targets through proteomic or computational methods, functional validation is a critical next step to confirm that the interaction is biologically meaningful and responsible for the compound's observed effects. broadinstitute.orgnih.gov This involves a suite of assays designed to demonstrate that the binding of the compound to the target protein modulates its function.

Common validation strategies include:

Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in vitro in the presence and absence of the compound. A change in enzymatic activity (either inhibition or activation) provides strong evidence of a direct functional interaction. For example, nicotinic acid has been shown to directly and noncompetitively inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). nih.gov

Cell-Based Reporter Assays: These assays are used to measure downstream events of a signaling pathway. For example, if a compound's target is a receptor that modulates cyclic AMP (cAMP) levels, a reporter gene under the control of a cAMP-response element can be used to quantify the compound's effect on the pathway. nih.gov

Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kd), and the on/off rates of the interaction between the purified protein and the compound, confirming a direct physical interaction.

Genetic Approaches: The role of a target protein can be validated using genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the gene encoding the target protein. If the cellular effect of the compound is diminished or abolished in the modified cells, it strongly implicates that protein as the relevant target. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA measures the thermal stabilization of a target protein upon ligand binding, but it is performed in intact cells or tissue samples. This method confirms target engagement in a more physiological context. researchgate.net

Without initial target hypotheses from profiling or prediction studies for this compound, functional validation studies have not been performed.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical features are crucial for biological activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. While specific SAR studies for this compound are limited, analysis of related nicotinic acid analogs provides significant insights into the roles of its key structural components.

Role of the Methyl Substitution at Position 4 on Biological Activity

The introduction of a methyl group can influence a molecule's biological activity through several mechanisms, including steric, electronic, and metabolic effects. Although the specific impact of the methyl group at the C4 position of the nicotinic acid scaffold has not been extensively documented for this particular compound, general principles of medicinal chemistry allow for informed hypotheses.

A methyl group can:

Provide beneficial steric interactions: It can fit into a small hydrophobic pocket within the target's binding site, increasing binding affinity through van der Waals forces.

Induce a conformational lock: The presence of the methyl group can restrict the rotation of adjacent groups, locking the molecule into a more biologically active conformation.

Block metabolic attack: Methyl groups can be placed at sites that are susceptible to metabolic oxidation. By blocking this site, the metabolic stability and half-life of the compound can be increased.

Alter electronics: As an electron-donating group, a methyl substituent can subtly influence the electron distribution of the pyridine (B92270) ring, which may affect ring stacking interactions or the pKa of the nitrogen atom.

In SAR studies of other heterocyclic compounds, the addition of a methyl group has been shown to be critical for regaining or enhancing inhibitory activity on target proteins. nih.gov

Significance of the Phenylthio Moiety at Position 6 for Ligand-Target Interactions

The phenylthio group at the C6 position is a significant structural feature that likely plays a critical role in ligand-target interactions. This moiety combines a flexible thioether linker with a rigid phenyl ring, contributing to both the compound's conformational profile and its binding potential.

Key contributions of the phenylthio group may include:

Hydrophobic and Aromatic Interactions: The phenyl ring is a classic pharmacophore element that can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein.

Thioether Linker: The sulfur atom of the thioether provides a flexible linkage, allowing the phenyl ring to adopt an optimal orientation within the binding site. The sulfur atom itself can also participate in interactions, such as hydrogen bonding or interactions with metal ions.

Modulation of Electronic Properties: The phenylthio group is electron-withdrawing, which will influence the electron density of the pyridine ring and potentially impact its interactions with the target.

Studies on analogous compounds, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated that a bulky thioether substituent can be crucial for potent biological activity, in that case, vasorelaxation. nih.gov Similarly, compounds featuring a phenylthiosemicarbazone core, which includes a phenylthio-like group, have shown significant biological activity, underscoring the importance of this structural motif. nih.gov

Influence of the Carboxylic Acid Group on Efficacy and Selectivity

The carboxylic acid group at the C3 position is a hallmark of nicotinic acid and many of its derivatives, and it is widely recognized as a critical pharmacophoric element for biological activity. nih.gov Its primary role is to serve as a key interaction point with the target protein, often forming strong ionic bonds or hydrogen bonds.

The significance of the carboxylic acid includes:

Ionic Interaction: At physiological pH, the carboxylic acid is deprotonated to a carboxylate anion. This anion can form a strong, charge-assisted hydrogen bond or a salt bridge with a positively charged amino acid residue, such as arginine or lysine, in the receptor binding site. This is a well-established interaction for nicotinic acid's binding to its receptor, HCA₂. nih.gov

Hydrogen Bonding: The carboxyl group is an excellent hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with the protein backbone or amino acid side chains, which contributes to binding affinity and specificity.

Orientation and Anchoring: This strong interaction often serves to anchor the ligand in the binding pocket, correctly orienting the rest of the molecule (such as the phenylthio moiety) for optimal interactions with other regions of the target.

SAR studies on nicotinic acid analogs frequently show that replacing or modifying the carboxylic acid group leads to a dramatic loss of potency, confirming its essential role. nih.govnih.gov For example, converting the acid to an amide or nitrile in a series of 2-thionicotinic acid derivatives resulted in altered or reduced vasorelaxant activity. nih.gov Therefore, the carboxylic acid in this compound is presumed to be essential for its efficacy and selectivity.

Analysis of Substituent Effects on the Phenyl Ring

The biological activity of molecules containing a phenyl ring, such as this compound, can be significantly influenced by the nature and position of substituents on that ring. These substituent effects are broadly categorized into inductive effects and resonance effects, which alter the electron distribution within the aromatic ring and, consequently, its interaction with biological targets. libretexts.orgyoutube.com

Substituents that donate electrons to the ring, such as methyl (-CH3) or hydroxyl (-OH) groups, are known as activating groups. lumenlearning.comunizin.org They increase the electron density of the ring, making it more nucleophilic and generally increasing the rate of reaction in electrophilic aromatic substitutions. lumenlearning.com Conversely, electron-withdrawing groups, like nitro (-NO2) or trifluoromethyl (-CF3), are deactivating groups that pull electron density away from the ring, making it less reactive. lumenlearning.comunizin.org

In the context of structure-activity relationships (SAR) for drug-like molecules, these electronic effects, along with steric factors, are critical. For instance, in a study of nicotinamide derivatives designed as inhibitors of the sodium-calcium exchanger (NCX), the activity was found to be dependent on the hydrophobicity (π) and the shape of the substituent at the 3-position of the phenyl ring. nih.gov Similarly, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives showed that the presence of electron-withdrawing groups like halogens (F, Cl, Br) on the phenyl ring was crucial for their inhibitory activity against the FOXM1 protein. nih.gov The position of the substituent also matters, as it can direct the binding orientation of the molecule within a receptor or enzyme active site. unizin.org For example, studies on TEMPO-type nitroxides demonstrated that the position of a phenyl group relative to the reactive nitroxide moiety altered the molecule's redox properties due to steric hindrance. nih.gov

| Substituent Type | Example Groups | Electronic Effect | Impact on Benzene (B151609) Ring Reactivity | Reference |

|---|---|---|---|---|

| Activating Groups | -OH, -CH3, -NH2 | Electron-donating | Increases nucleophilicity; more reactive | lumenlearning.comunizin.org |

| Deactivating Groups | -NO2, -CN, -CF3, Halogens (F, Cl, Br) | Electron-withdrawing | Decreases nucleophilicity; less reactive | lumenlearning.comunizin.org |

| Hydrophobicity/Shape | Varies | Affects binding affinity and steric fit | Modulates interaction with biological target | nih.gov |

Molecular Mechanisms of Action in Biological Systems (In Vitro and Cellular Level)

Nicotinic acid and its analogs exert many of their biological effects by acting as agonists for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. nih.govnih.govnih.gov This receptor is primarily expressed on adipocytes and immune cells like macrophages and Langerhans cells. capes.gov.br Activation of GPR109A by an agonist like niacin initiates a signaling cascade through a Gi-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. capes.gov.br This pathway is responsible for the anti-lipolytic effect in adipose tissue, which contributes to the lipid-lowering properties of niacin. nih.govnih.gov

Interestingly, research has shown that downstream signaling can be biased. Some GPR109A agonists can selectively activate the Gi-protein pathway without significantly recruiting β-arrestin. nih.gov This is a crucial finding, as the β-arrestin pathway is thought to mediate the common flushing side effect associated with niacin, which involves the release of prostaglandin (B15479496) D2. nih.govcapes.gov.br The discovery of pyrazole-based GPR109A agonists, structurally related to this compound, that are G-protein-biased demonstrates the potential to separate the therapeutic anti-lipolytic effects from the undesirable flushing response. nih.gov

| Component | Role in Pathway | Downstream Effect | Reference |

|---|---|---|---|

| GPR109A | Receptor for niacin and analogs | Binds agonist to initiate signaling | nih.govnih.gov |

| Gi-protein | Coupled to GPR109A | Inhibits adenylyl cyclase | capes.gov.br |

| Adenylyl Cyclase | Enzyme | Reduced activity leads to lower cAMP | capes.gov.br |

| β-arrestin | Signaling/scaffolding protein | Mediates receptor internalization and flushing pathway | nih.gov |

Derivatives of nicotinic acid can function as enzyme inhibitors. A key target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. nih.govresearchgate.net Some nicotinamide analogs act as inhibitors of NNMT, and detailed kinetic studies have shown that they can be turned over by the enzyme, with the resulting methylated product acting as an even more potent inhibitor of the NNMT-SAH complex. nih.gov The potency of these inhibitors is influenced by substituents on the pyridine ring; small groups like methyl or amino at the 4-position can increase potency, while larger groups are not well tolerated. nih.gov

Furthermore, due to their pyridine structure, nicotinic acid and nicotinamide can inhibit certain human cytochrome P450 (CYP450) enzymes at therapeutic concentrations. nih.gov In vitro studies have demonstrated that both molecules can inhibit CYP2D6, while nicotinamide also inhibits CYP3A4 and CYP2E1. nih.gov Spectrophotometric analysis indicates that the mechanism of inhibition involves the coordination of the pyridine nitrogen atom directly to the heme iron of the enzyme, which is characteristic of a competitive inhibition mechanism where the inhibitor binds to the active site. nih.gov

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Kinetic Parameters (Example) | Reference |

|---|---|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide analogs | Product inhibition (methylated analog is a potent inhibitor) | pIC50 values range from <4.6 to >7 | nih.gov |

| Cytochrome P450 2D6 (CYP2D6) | Nicotinic acid, Nicotinamide | Coordination of pyridine nitrogen to heme iron | Ki = 3.8 +/- 0.3 mM (Nicotinic acid) | nih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Nicotinamide | Coordination of pyridine nitrogen to heme iron | Ki = 13 +/- 3 mM | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Nicotinamide | Coordination of pyridine nitrogen to heme iron | Ki = 13 +/- 8 mM | nih.gov |

A significant aspect of the biological activity of nicotinic acid derivatives is their ability to modulate inflammatory pathways. Research has shown that newly synthesized derivatives can exert potent anti-inflammatory effects. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain nicotinic acid derivatives demonstrated a comparable ability to ibuprofen in inhibiting the production and expression of key pro-inflammatory mediators. nih.gov

These mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory response. nih.govnih.gov The derivatives were also found to suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory signaling molecule, and cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov The ability to downregulate these multiple inflammatory components highlights a broad anti-inflammatory profile. nih.govnih.gov This modulation is linked to the activation of GPR109A, which can suppress colonic inflammation, and also to the regulation of NAD+ levels, which are closely tied to TNF-α synthesis in macrophages. nih.govresearchgate.net

| Inflammatory Mediator | Function | Effect of Nicotinic Acid Derivatives | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Inhibited/Reduced expression | nih.govnih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Inhibited/Reduced expression | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme producing inflammatory nitric oxide | Inhibited/Reduced expression | nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme producing inflammatory prostaglandins | Inhibited/Reduced expression | nih.govnih.gov |

For nicotinic acid and its derivatives to exert their intracellular effects, they must first cross the cell membrane. While specific transporters for this compound are not fully characterized, studies on nicotinic acid (NA) provide insight into the general mechanisms. NA supplementation has been shown to significantly increase intracellular NAD+ levels in human keratinocytes, which directly demonstrates its cellular uptake. nih.govmdpi.com Once inside the cell, NA enters the Preiss-Handler pathway, where it is converted by the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1) into nicotinic acid mononucleotide (NAMN), a precursor to NAD+. nih.gov

The intracellular distribution and subsequent actions of these molecules are diverse. For example, by modulating NAD+ levels, they influence the activity of NAD+-dependent enzymes like sirtuins. nih.gov NA supplementation has been shown to upregulate mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating an impact on mitochondrial function following cellular uptake. nih.gov Furthermore, nicotinic acid can regulate the expression of genes involved in lipid transport, such as ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells. nih.gov This modulation of gene expression is a key intracellular event that occurs after the compound has been taken up by the cell. nih.gov

Metabolic Transformations and Fate (Preclinical/In Vitro Focus)

The metabolic fate of nicotinic acid and its derivatives is primarily studied using preclinical in vitro models, such as primary human hepatocytes, and in vivo animal models. nih.gov These compounds undergo Phase I and Phase II metabolic transformations. nih.gov A major metabolic pathway for excess nicotinic acid is Phase II conjugation with the amino acid glycine (B1666218) to form nicotinuric acid (NUA), which is then excreted. nih.gov

Another significant pathway involves the enzyme nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide, a close analog and metabolic derivative of nicotinic acid. nih.govnih.gov Furthermore, cytochrome P450 (CYP450) enzymes, located mainly in the liver, play a role in the metabolism of many pyridine-containing xenobiotics. nih.govnih.gov For instance, atorvastatin (B1662188) metabolism is significantly handled by CYP3A4, and co-administration with niacin (nicotinic acid) is a known clinical consideration, highlighting the potential for metabolic interactions. medex.com.bd

The core of nicotinic acid's metabolic role is its conversion to nicotinamide adenine dinucleotide (NAD+). This can occur through the Preiss-Handler pathway, which is independent of the enzyme NAMPT. nih.govnih.gov This independent pathway is significant because it allows nicotinic acid to rescue NAD+ levels in cells where the primary NAMPT-dependent salvage pathway is inhibited. nih.gov

| Metabolic Process | Enzyme/Molecule Involved | Description | Reference |

|---|---|---|---|

| Glycine Conjugation | Unknown (Phase II enzyme) | Nicotinic acid is conjugated with glycine to form nicotinuric acid for excretion. | nih.gov |

| N-methylation | Nicotinamide N-methyltransferase (NNMT) | A methyl group is added to the pyridine nitrogen of the nicotinamide form. | nih.govnih.gov |

| Oxidation | Cytochrome P450 enzymes (e.g., CYP3A4) | Oxidative metabolism of the pyridine ring structure. | nih.govmedex.com.bd |